molecular formula C14H12O3 B3167566 Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate CAS No. 92254-29-0

Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B3167566
CAS No.: 92254-29-0
M. Wt: 228.24 g/mol
InChI Key: ZZCILQFMBZXFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-hydroxy-[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond at the 1,1’ positions. This particular compound features a hydroxyl group at the 6-position and a carboxylate ester group at the 3-position on one of the benzene rings. These functional groups confer unique chemical properties and reactivity to the molecule, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-hydroxy-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

    Preparation of Reactants: Methyl 2-bromo-6-iodobenzoate and (4-methoxyphenyl)boronic acid are prepared as starting materials.

    Coupling Reaction: The reactants are combined in the presence of a palladium catalyst (e.g., bis-triphenylphosphine palladium dichloride), a base (e.g., sodium carbonate), and a solvent mixture (e.g., water and tetrahydrofuran).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-hydroxy-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6-hydroxy-[1,1’-biphenyl]-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-hydroxy-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups enable the compound to participate in hydrogen bonding and other intermolecular interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 6-hydroxy-[1,1’-biphenyl]-2-carboxylate
  • Methyl 6-hydroxy-[1,1’-biphenyl]-4-carboxylate
  • Methyl 6-hydroxy-[1,1’-biphenyl]-5-carboxylate

Uniqueness: Methyl 6-hydroxy-[1,1’-biphenyl]-3-carboxylate is unique due to the specific positioning of the hydroxyl and ester groups, which influence its reactivity and interactions. This positional specificity can result in distinct chemical and biological properties compared to its isomers .

Properties

IUPAC Name

methyl 4-hydroxy-3-phenylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14(16)11-7-8-13(15)12(9-11)10-5-3-2-4-6-10/h2-9,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCILQFMBZXFFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501252475
Record name Methyl 6-hydroxy[1,1′-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92254-29-0
Record name Methyl 6-hydroxy[1,1′-biphenyl]-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92254-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-hydroxy[1,1′-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501252475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 6-hydroxy-[1,1'-biphenyl]-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.